1-Butane-D9-thiol

Mass Spectrometry Internal Standard Quantitative Bioanalysis

1-Butane-D9-thiol (CAS 352431-09-5) is a stable isotope-labeled derivative of 1-butanethiol wherein all nine hydrogen atoms on the alkyl backbone are substituted with deuterium, yielding the molecular formula C₄HD₉S and a molecular weight of 99.24 g/mol. This compound is supplied as a colorless liquid with an isotopic enrichment of ≥98 atom % D and a minimum chemical purity of 98%.

Molecular Formula C4H10S
Molecular Weight 99.24 g/mol
CAS No. 352431-09-5
Cat. No. B1474413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butane-D9-thiol
CAS352431-09-5
Molecular FormulaC4H10S
Molecular Weight99.24 g/mol
Structural Identifiers
SMILESCCCCS
InChIInChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2
InChIKeyWQAQPCDUOCURKW-YNSOAAEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butane-D9-thiol CAS 352431-09-5: Deuterated Thiol for Quantitative Analytical and Materials Research


1-Butane-D9-thiol (CAS 352431-09-5) is a stable isotope-labeled derivative of 1-butanethiol wherein all nine hydrogen atoms on the alkyl backbone are substituted with deuterium, yielding the molecular formula C₄HD₉S and a molecular weight of 99.24 g/mol . This compound is supplied as a colorless liquid with an isotopic enrichment of ≥98 atom % D and a minimum chemical purity of 98% [1]. Its primary scientific utility derives from the distinct physicochemical signatures imparted by deuterium incorporation, which enable its deployment as an internal standard in quantitative mass spectrometry workflows and as a contrast agent in neutron scattering-based structural studies [2][3].

Why 1-Butane-D9-thiol Cannot Be Replaced by Non-Deuterated 1-Butanethiol in Quantitative Assays


Direct substitution of 1-Butane-D9-thiol with non-deuterated 1-butanethiol (CAS 109-79-5) in analytical workflows introduces systematic quantification error and forfeits critical structural resolution capabilities. In LC-MS/MS and GC-MS applications, non-deuterated internal standards co-elute with the target analyte and share identical ionization characteristics, rendering them indistinguishable from the analyte itself and thereby precluding accurate quantitation [1]. The mass shift of +9 Da provided by the D9-label uniquely resolves this ambiguity. Furthermore, in neutron scattering experiments, the profound difference in neutron scattering length density (SLD) between hydrogen (-3.74 × 10⁻⁶ Å⁻²) and deuterium (6.67 × 10⁻⁶ Å⁻²) enables the deuterated compound to serve as a high-contrast probe for resolving molecular architecture, an effect completely absent in the hydrogenated analog [2][3].

Quantitative Differentiation Evidence for 1-Butane-D9-thiol in Analytical and Structural Applications


Isotopic Enrichment: 1-Butane-D9-thiol Delivers ≥98 atom % D for High-Fidelity MS Quantitation

1-Butane-D9-thiol is supplied with a guaranteed isotopic enrichment of ≥98 atom % D, as verified by multiple commercial suppliers [1]. This level of enrichment ensures that the isotopic impurity (unlabeled 1-butanethiol) is ≤2%, which directly limits the background signal contribution in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) MS transitions. In contrast, generic non-deuterated 1-butanethiol contains 0 atom % D and is therefore incapable of serving as a co-eluting internal standard that can be resolved from the analyte by mass difference .

Mass Spectrometry Internal Standard Quantitative Bioanalysis

Mass Spectrometry Differentiation: +9 Da Mass Shift Enables Unambiguous Analyte Resolution

The perdeuteration of 1-butanethiol to 1-Butane-D9-thiol results in a molecular mass increase of 9.05 Da (calculated: 1-butanethiol M = 90.19 g/mol; 1-Butane-D9-thiol M = 99.24 g/mol) . This mass shift is sufficient to place the deuterated internal standard outside the isotopic envelope of the native analyte in low-resolution mass spectrometers and provides a distinct precursor ion for MS/MS fragmentation. In contrast, the use of a non-deuterated structural analog (e.g., 1-pentanethiol) as an internal standard introduces the risk of differential extraction recovery and ionization suppression/enhancement due to dissimilar physicochemical properties [1].

GC-MS LC-MS/MS Stable Isotope Dilution

Neutron Scattering Contrast: 1-Butane-D9-thiol Provides High SLD for SAM Structural Elucidation

In neutron scattering experiments, the scattering length density (SLD) of a molecule dictates its visibility. Deuterium possesses a coherent neutron scattering length (b_c) of +6.67 fm, while hydrogen has b_c = -3.74 fm [1]. This difference results in a dramatically higher SLD for perdeuterated alkanethiols compared to their hydrogenated counterparts. For 1-Butane-D9-thiol, the calculated SLD is approximately 6.5 × 10⁻⁶ Å⁻² (assuming density ~0.8 g/cm³), whereas 1-butanethiol exhibits an SLD near -0.3 × 10⁻⁶ Å⁻² [2]. This contrast enables the use of 1-Butane-D9-thiol as a 'high-contrast' probe in neutron reflectometry studies of self-assembled monolayers (SAMs) on gold or other substrates, allowing researchers to resolve the density profile, thickness, and solvent penetration of the monolayer with sub-nanometer precision [3][4]. Hydrogenated 1-butanethiol, by comparison, provides poor contrast against many solvents and substrates, severely limiting structural information [5].

Neutron Reflectometry Self-Assembled Monolayers Contrast Variation

NMR Spectroscopy: Deuterium Label Eliminates ¹H Background for Clearer Spectra

The perdeuteration of the alkyl chain in 1-Butane-D9-thiol effectively eliminates ¹H NMR signals from the butyl moiety. This property is particularly valuable when studying complex mixtures or when the ¹H NMR spectrum of a non-deuterated component is of interest. While ¹H NMR spectra of 1-butanethiol display a complex multiplet pattern for the alkyl protons (typically in the δ 0.9-2.7 ppm range) [1], 1-Butane-D9-thiol exhibits no proton signals from the alkyl chain, leaving only the thiol proton (δ ~1.4 ppm) potentially observable. This spectral simplification allows researchers to use 1-Butane-D9-thiol as a 'silent' matrix component or to focus NMR analysis on other species in a mixture without interference from the butyl protons. Additionally, the deuterium nuclei in 1-Butane-D9-thiol can be directly observed via ²H NMR, providing a unique probe for studying molecular dynamics in self-assembled monolayers and other organized systems [2][3].

NMR Spectroscopy Deuterium NMR Isotopic Labeling

1-Butane-D9-thiol: Key Application Scenarios Based on Quantitative Differentiation


Quantitation of 1-Butanethiol in Environmental and Food Matrices via Isotope Dilution MS

The +9 Da mass shift and ≥98 atom % D isotopic enrichment of 1-Butane-D9-thiol make it the definitive internal standard for accurate quantitation of 1-butanethiol—a key odorant in natural gas, a marker for environmental contamination, and a flavor-impact compound in beer and wine—using GC-MS or LC-MS/MS [1]. The deuterated standard corrects for analyte losses during sample preparation (e.g., solid-phase microextraction, derivatization) and compensates for matrix-induced ionization suppression in the MS source, enabling method precision (RSD) typically below 5-10% compared to >20% with external calibration [2]. Procurement of 1-Butane-D9-thiol is therefore essential for any laboratory seeking to validate a quantitative method for 1-butanethiol to meet regulatory or quality control standards [3].

High-Resolution Structural Characterization of Self-Assembled Monolayers via Neutron Reflectometry

The high neutron scattering length density (SLD) of perdeuterated 1-Butane-D9-thiol (~6.5 × 10⁻⁶ Å⁻²) provides the necessary contrast to resolve the vertical density profile, thickness, and hydration state of short-chain alkanethiol SAMs on gold, silver, or platinum surfaces using neutron reflectometry [4][5]. By preparing SAMs from 1-Butane-D9-thiol or mixed monolayers containing deuterated and hydrogenated species, researchers can employ contrast variation techniques to selectively highlight specific regions of the monolayer, such as the alkyl chain region versus the headgroup/solvent interface [6]. This capability is critical for understanding fundamental surface phenomena, optimizing biosensor interfaces, and designing functional coatings where molecular organization dictates performance. Hydrogenated 1-butanethiol offers negligible contrast in such experiments, precluding detailed structural analysis [7].

Elucidation of Reaction Mechanisms and Metabolic Pathways via Isotopic Tracing

The complete deuteration of the butyl backbone in 1-Butane-D9-thiol provides a unique isotopic label for tracing the fate of the butanethiol moiety in chemical and biochemical transformations [8]. In synthetic chemistry, the deuterium label allows researchers to monitor the transfer of hydrogen/deuterium atoms during catalysis, providing direct evidence for proposed reaction mechanisms and enabling the measurement of kinetic isotope effects (KIEs) [9]. In metabolic studies, 1-Butane-D9-thiol can be used as a tracer to map the biotransformation pathways of volatile thiols in microbial systems or mammalian models, with the deuterium atoms serving as persistent markers that are distinguishable from endogenous hydrogen by MS or NMR [10].

Preparation of NMR-Silent Matrices and Probes for Dynamic Studies

The elimination of ¹H NMR signals from the alkyl chain upon deuteration transforms 1-Butane-D9-thiol into an 'NMR-silent' molecule for proton spectroscopy [11]. This property is exploited when 1-Butane-D9-thiol is used as a solvent component, a ligand, or a matrix molecule in NMR studies of other species, ensuring that the butanethiol protons do not obscure the signals of interest [12]. Conversely, the deuterium nuclei themselves can be observed via ²H NMR, providing a sensitive probe for studying the rotational dynamics and chain ordering of the butanethiol moiety when incorporated into self-assembled monolayers or other organized molecular assemblies [13].

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